

Introduction: The TAT Peptide and Cys(Npys) Modification

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Compound of Interest		
Compound Name:	Cys(Npys)-TAT (47-57)	
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The TAT (Trans-Activator of Transcription) protein from HIV-1 is renowned for its ability to enter cells, a property conferred by a short, arginine-rich sequence known as the Protein Transduction Domain (PTD). The most studied fragment, TAT(47-57), with the sequence YGRKKRRQRRR, can efficiently ferry a wide range of molecular cargo—from small molecules to large proteins and nanoparticles—across the plasma membrane.[1][2][3] This capability makes it an invaluable asset in therapeutic and research applications.

The Cys(Npys)-TAT(47-57) variant incorporates two critical features:

- An N-terminal Cysteine (Cys): This residue provides a unique, reactive handle for conjugating cargo molecules.[2][4]
- A 3-Nitro-2-pyridinesulfenyl (Npys) group: This moiety is attached to the cysteine's thiol group. The Npys group serves as an activating agent, rendering the cysteine highly susceptible to reaction with another free thiol.[1][5][6] This specific chemical activation facilitates a clean and efficient thiol-disulfide exchange reaction, forming a stable disulfide bond between the TAT peptide and the cargo molecule.[7][8]

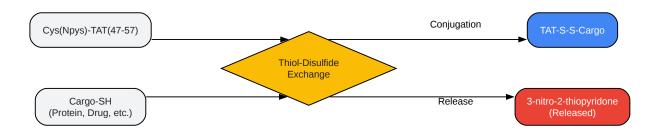
This pre-activated peptide allows for the straightforward and site-specific conjugation of therapeutic agents, probes, or other molecules of interest, positioning Cys(Npys)-TAT(47-57) as a premier vehicle for intracellular delivery.[9]

Mechanism of Action



Bioconjugation via Thiol-Disulfide Exchange

The primary function of the Cys(Npys) modification is to enable the efficient linkage of cargo. The Npys group activates the cysteine's sulfur atom, which can then rapidly react with a free sulfhydryl (thiol) group on a target molecule (e.g., a protein or a small molecule drug). This reaction, known as thiol-disulfide exchange, results in the formation of a stable disulfide bond linking the TAT peptide to its cargo, with the release of 3-nitro-2-thiopyridone. The reaction is highly efficient and proceeds under mild physiological conditions.[10]



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Fig. 1: Bioconjugation of Cys(Npys)-TAT(47-57) to a thiol-containing cargo molecule.

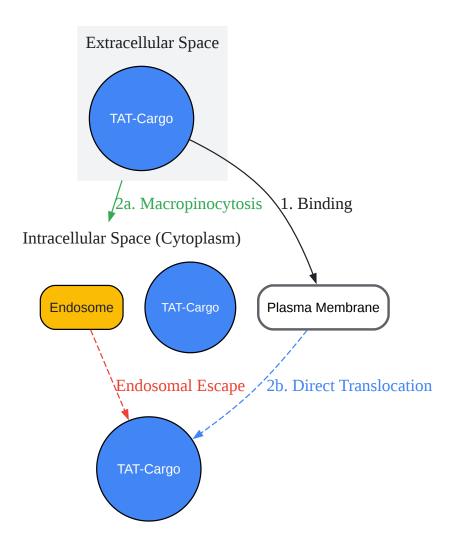
Cellular Uptake and Transduction

The precise mechanism of TAT-mediated cellular entry is a subject of ongoing research, with evidence supporting multiple pathways.[11] The highly cationic, arginine-rich nature of the peptide is central to its function.

- Electrostatic Interaction: The process begins with the positively charged TAT peptide binding to negatively charged heparan sulfate proteoglycans on the cell surface.
- Translocation: Following this initial binding, the peptide and its conjugated cargo can enter the cell via two primary routes:
 - Direct Penetration: The peptide may directly translocate across the lipid bilayer, a process that is thought to be receptor-independent.[1]



Endocytosis: A significant portion of uptake occurs through energy-dependent endocytic
pathways, particularly macropinocytosis.[11] Once inside endosomes, the peptide-cargo
conjugate must escape into the cytoplasm to reach its target, a step that remains a key
challenge in the field.



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Fig. 2: Proposed cellular uptake pathways for TAT-cargo conjugates.

Quantitative Data

The efficacy of TAT(47-57) has been quantified in various experimental systems. The following tables summarize key performance metrics from published studies.



Table 1: In Vivo Blood-Brain Barrier (BBB) Permeability

This table presents data from a study measuring the unidirectional influx rate (Kin) of various cell-penetrating peptides across the mouse blood-brain barrier. A higher Kin value indicates more rapid and extensive brain uptake.

Peptide	Unidirectional Influx Rate (Kin) [μl/(g × min)]	Parenchymal Fraction (%)	
Tat(47-57)	4.73	79%	
pVEC	6.02	80%	
SynB3	5.63	77%	

Data sourced from De
Spiegeleer et al. (2015). The
parenchymal fraction indicates
the percentage of influxed
peptide that successfully
reached the brain tissue
beyond the capillaries.[13]

Table 2: Metabolic Stability in Epithelial Cell Models

This table shows the stability of TAT(47-57) when incubated with two different epithelial cell monolayers, which model biological barriers. The normalized half-life represents the time required for 50% of the peptide to be degraded.



Cell Line	Barrier Type	Normalized Half-Life (min)
MDCK	Kidney Epithelium	6065
TR146	Buccal Epithelium	166
Data sourced from Salama et		
al. (2006). This highlights that		
the stability, and thus efficacy,		
of the peptide can be highly		
dependent on the enzymatic		
environment.[14]		

Table 3: Cellular Uptake Enhancement of a Fluorescent Cargo

This table shows the relative cellular uptake of a fluorescent molecule (5-FAM) and a TAT-conjugated version (NTF) in MCF-7 breast cancer cells, as measured by flow cytometry.

Compound	Concentration	Mean Fluorescence Intensity (Arbitrary Units)	Fold Increase vs. Cargo Alone
5-FAM (Cargo alone)	5 μΜ	~10	-
NTF (TAT-5-FAM)	5 μΜ	~60	~6x
Data interpreted from Figure 2d in Jin et al. (2012). This demonstrates the significant enhancement in cellular delivery provided by TAT conjugation.[12]			

Experimental Protocols



The following are representative protocols for the conjugation and evaluation of Cys(Npys)-TAT(47-57) peptide conjugates.

Protocol: Conjugation to a Thiolated Cargo

This protocol describes the general steps for conjugating Cys(Npys)-TAT(47-57) to a protein or other molecule containing a free cysteine or other thiol group.

• Reagent Preparation:

- Dissolve the Cys(Npys)-TAT(47-57) peptide in an appropriate buffer, such as phosphatebuffered saline (PBS) pH 7.0-7.4.
- Dissolve the thiol-containing cargo molecule in a compatible buffer. If the cargo is a protein
 with existing disulfide bonds that need to be reduced to generate a free thiol, pre-treat it
 with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP),
 followed by removal of the reducing agent via dialysis or a desalting column.

Conjugation Reaction:

- Mix the Cys(Npys)-TAT(47-57) peptide with the thiolated cargo molecule. A slight molar excess (1.5 to 5-fold) of the TAT peptide is often used to ensure complete conjugation of the cargo.
- Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

Monitoring and Purification:

- The reaction can be monitored by observing the release of the Npys byproduct, 3-nitro-2-thiopyridone, which has a characteristic absorbance at ~336 nm.
- Purify the resulting TAT-cargo conjugate from excess unconjugated peptide and byproducts using methods appropriate for the cargo size, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

Characterization:



 Confirm the successful conjugation and purity of the final product using SDS-PAGE (for protein cargo), HPLC, and/or mass spectrometry.

Protocol: Quantification of Cellular Uptake via Flow Cytometry

This protocol is for quantifying the intracellular delivery of a fluorescently labeled TAT-cargo conjugate.

· Cell Culture:

 Plate the cells of interest (e.g., HeLa, MCF-7) in a 12-well or 24-well plate and grow them to 70-80% confluency.

Incubation:

- Prepare a solution of the fluorescent TAT-cargo conjugate in serum-free cell culture medium at the desired final concentration (e.g., 5 μM). Include controls such as untreated cells and cells treated with the unconjugated fluorescent cargo.
- Remove the growth medium from the cells, wash once with PBS, and add the medium containing the conjugate or controls.
- Incubate the cells for a defined period (e.g., 2 hours) at 37°C in a CO₂ incubator.

Cell Harvest and Preparation:

- Remove the incubation medium and wash the cells twice with cold PBS to remove surface-bound conjugate.
- To remove any remaining non-internalized, membrane-bound peptide, briefly treat the cells with a trypsin solution. Neutralize the trypsin with complete medium.
- Harvest the cells, transfer them to flow cytometry tubes, and centrifuge to form a pellet.
- Resuspend the cell pellet in cold flow cytometry buffer (e.g., PBS with 1% BSA).
- Flow Cytometry Analysis:

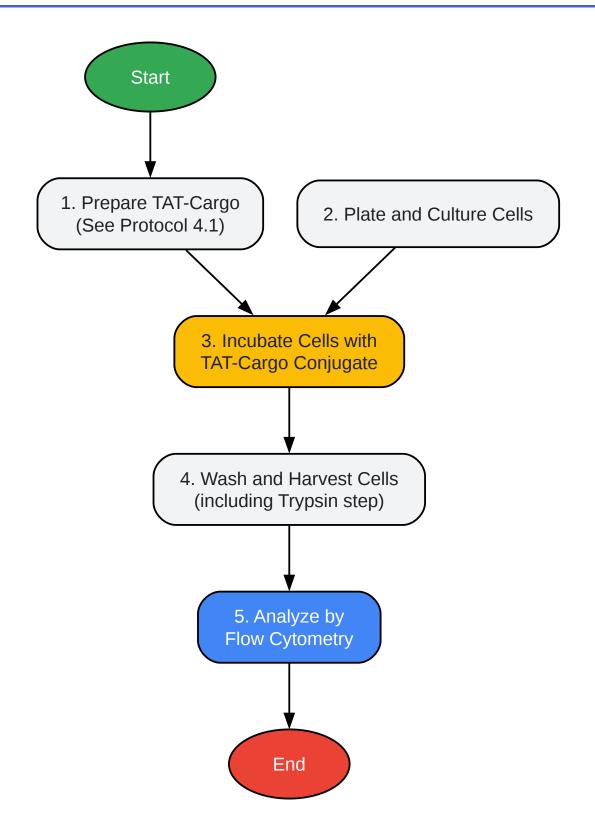
Foundational & Exploratory





- Analyze the cell suspension on a flow cytometer using the appropriate laser and filter set for the fluorophore used (e.g., FITC channel for FAM or FITC).
- Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.
- Compare the MFI of cells treated with the TAT-cargo conjugate to the control groups to quantify the extent of cellular uptake.





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Fig. 3: Experimental workflow for quantifying cellular uptake of a TAT-cargo conjugate.



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